An In-depth Technical Guide to 5-Bromo-4-chloro-6-methoxypyrimidine (CAS No. 4319-88-4)
An In-depth Technical Guide to 5-Bromo-4-chloro-6-methoxypyrimidine (CAS No. 4319-88-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-chloro-6-methoxypyrimidine is a versatile trifunctional heterocyclic building block pivotal in the fields of medicinal chemistry and drug discovery. Its distinct substitution pattern, featuring bromo, chloro, and methoxy groups, offers a platform for regioselective chemical modifications, enabling the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, key chemical transformations, and its significant role as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols for its utilization in common synthetic reactions are provided, alongside visualizations of relevant synthetic workflows and biological signaling pathways targeted by its derivatives.
Physicochemical and Spectroscopic Data
5-Bromo-4-chloro-6-methoxypyrimidine, with the CAS number 4319-88-4, is a crystalline solid at room temperature. A summary of its key physicochemical and predicted spectroscopic properties is presented below.
| Property | Value |
| CAS Number | 4319-88-4 |
| Molecular Formula | C₅H₄BrClN₂O |
| Molecular Weight | 223.46 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. |
| Predicted ¹H NMR | A sharp singlet for the methoxy protons and a singlet for the lone proton on the pyrimidine ring. |
| Predicted ¹³C NMR | Distinct signals for each of the five carbon atoms, with chemical shifts influenced by the electronegativity of the nitrogen, chlorine, and bromine atoms, and the electron-donating effect of the methoxy group. |
Synthesis and Chemical Reactivity
The chemical reactivity of 5-Bromo-4-chloro-6-methoxypyrimidine is characterized by the differential reactivity of its halogen substituents, making it a valuable tool for sequential, regioselective modifications. The bromine atom at the C5 position is generally more reactive in palladium-catalyzed cross-coupling reactions, while the chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr).
Key Chemical Transformations and Experimental Protocols
5-Bromo-4-chloro-6-methoxypyrimidine is a key intermediate in the synthesis of various biologically active compounds, particularly kinase inhibitors targeting signaling pathways implicated in cancer.[2][3] The primary reactions utilized are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine at the C5 position is the more reactive site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, and Sonogashira couplings. This allows for the selective introduction of aryl, heteroaryl, or alkynyl groups at this position.
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-4-chloro-6-methoxypyrimidine with an arylboronic acid.
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Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-Bromo-4-chloro-6-methoxypyrimidine (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).
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Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), at a loading of 2-5 mol%.
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Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
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Reaction Execution: Heat the reaction mixture to 80-100 °C with stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C4 position is susceptible to nucleophilic attack by amines, alcohols, and thiols. This reaction is often employed to introduce a variety of side chains that can modulate the biological activity and pharmacokinetic properties of the resulting molecules.
This protocol provides a general method for the amination of 5-Bromo-4-chloro-6-methoxypyrimidine.
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Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-4-chloro-6-methoxypyrimidine (1.0 equivalent) in a suitable solvent such as isopropanol or N,N-Dimethylformamide (DMF).
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Reagent Addition: Add the desired amine (1.1-1.5 equivalents) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) or triethylamine (1.5-2.0 equivalents).
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Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.
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Work-up: After the reaction is complete, cool the mixture to room temperature. If necessary, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography or recrystallization.
Applications in Drug Discovery
The primary application of 5-Bromo-4-chloro-6-methoxypyrimidine is as a foundational scaffold for the synthesis of kinase inhibitors. The pyrimidine core mimics the purine structure of ATP, allowing derivatives to act as competitive inhibitors at the ATP-binding site of kinases.[3] By sequentially modifying the C4 and C5 positions, libraries of compounds can be generated for structure-activity relationship (SAR) studies to optimize potency and selectivity against specific kinase targets, such as Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs).[3][4]
Visualizations
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of kinase inhibitors starting from 5-Bromo-4-chloro-6-methoxypyrimidine.
Targeted Signaling Pathway
Derivatives of 5-Bromo-4-chloro-6-methoxypyrimidine are often designed to inhibit receptor tyrosine kinase (RTK) signaling pathways, which are frequently dysregulated in cancer. The diagram below represents a simplified RTK signaling cascade that can be targeted by such inhibitors.[2]
Safety and Handling
5-Bromo-4-chloro-6-methoxypyrimidine should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Bromo-4-chloro-6-methoxypyrimidine is a cornerstone building block in modern medicinal chemistry. Its well-defined reactivity allows for the strategic and controlled synthesis of complex molecular architectures. The successful application of this intermediate in the development of potent and selective kinase inhibitors underscores its importance for researchers and scientists in the field of drug discovery. This guide provides a foundational understanding of its properties and synthetic utility, serving as a valuable resource for the design and execution of novel synthetic routes towards new therapeutic agents.
